molecular formula C17H20N4O7S B11625525 Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate

Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate

Cat. No.: B11625525
M. Wt: 424.4 g/mol
InChI Key: KEBZPVHFRGEXCW-UHFFFAOYSA-N
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Description

Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate is a compound that belongs to the class of sulfonylurea herbicides. These compounds are known for their ability to inhibit the growth of weeds by interfering with the biosynthesis of essential amino acids in plants. This particular compound is characterized by its complex structure, which includes a pyrimidine ring and a sulfonamide group.

Preparation Methods

The synthesis of Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxypyrimidine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with a phenyl isocyanate derivative to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .

Chemical Reactions Analysis

Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of sulfonylurea herbicides and their degradation pathways.

    Biology: The compound is studied for its effects on plant physiology and its potential use in controlling weed growth.

    Medicine: Research is being conducted on its potential use as a lead compound for developing new drugs with similar structures.

    Industry: It is used in the formulation of herbicides for agricultural applications.

Mechanism of Action

The mechanism of action of Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, the compound disrupts the production of essential amino acids, leading to the death of the plant .

Comparison with Similar Compounds

Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate can be compared with other sulfonylurea herbicides such as:

These comparisons highlight the unique structural features and specific applications of this compound in various fields.

Biological Activity

Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a methyl ester group, a sulfamoyl moiety, and a pyrimidine derivative. Its IUPAC name indicates the presence of multiple functional groups that contribute to its biological activity.

  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes, which is crucial for its biological activity. For example, studies have shown that similar sulfamoyl compounds can inhibit carbonic anhydrase (CA) isoforms, which are important in various physiological processes and disease states .
  • Anticancer Properties : Preliminary research suggests that this compound may exhibit anticancer properties. Compounds with similar structures have demonstrated high binding affinities to cancer-related targets, indicating potential therapeutic applications in oncology .
  • Herbicidal Activity : The structural components of this compound suggest potential use as a herbicide. Similar compounds have been developed for selective weed control in agricultural settings, highlighting the dual utility of sulfamoyl derivatives in both medicine and agriculture .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionHigh affinity for carbonic anhydrase isoforms
AnticancerPotential anticancer activity noted in similar compounds
HerbicidalEffective against specific weed species

Case Studies

  • Anticancer Research : A study on related sulfamoyl compounds demonstrated their ability to inhibit tumor growth in vitro. The binding affinity to carbonic anhydrase IX (CAIX) was significantly higher than other isoforms, suggesting selective targeting that could minimize side effects in cancer therapy .
  • Agricultural Applications : Research has indicated that derivatives with similar structures can effectively control weed populations without adversely affecting crop yields. This selectivity is crucial for sustainable agricultural practices .

Properties

Molecular Formula

C17H20N4O7S

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 4-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobutanoate

InChI

InChI=1S/C17H20N4O7S/c1-26-15-10-13(19-17(20-15)28-3)21-29(24,25)12-6-4-11(5-7-12)18-14(22)8-9-16(23)27-2/h4-7,10H,8-9H2,1-3H3,(H,18,22)(H,19,20,21)

InChI Key

KEBZPVHFRGEXCW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC)OC

Origin of Product

United States

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